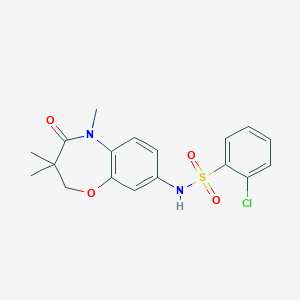

2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Description

The compound 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzoxazepine core fused with a substituted benzene ring. The benzoxazepine moiety contains a seven-membered heterocyclic ring with oxygen and nitrogen atoms, which adopts a puckered conformation due to its non-planar geometry . Structural characterization of such compounds often employs crystallographic methods like SHELX-based software for refinement and analysis .

Propriétés

IUPAC Name |

2-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-15-10-12(8-9-14(15)21(3)17(18)22)20-26(23,24)16-7-5-4-6-13(16)19/h4-10,20H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTBRVFAWRILAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the benzoxazepine ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide becomes evident when compared to analogs within the benzoxazepine-sulfonamide family. Below is a detailed comparison based on substituents, molecular properties, and structural features:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound (MW 416.89) is lighter than the trifluoroethyl-substituted analog (MW 519.55) due to the absence of heavy fluorine atoms .

- The 5-chloro-2-methylbenzenesulfonamide analog (MW 422.90) has a comparable molecular weight to the target compound but differs in sulfonamide substitution .

Benzoxazepine Core Modifications :

- The target compound’s 3,3,5-trimethyl groups on the benzoxazepine ring may enhance steric hindrance compared to the 5-ethyl, 3,3-dimethyl groups in analogs . This could influence conformational flexibility and binding interactions.

Sulfonamide Functionalization: The 2-chlorobenzene group in the target compound differs from the 3,4-dimethylbenzene and 5-chloro-2-methylbenzene substituents in analogs.

Ring Conformation :

- Benzoxazepine rings exhibit puckering, as defined by Cremer and Pople’s parameters . While specific puckering data for these compounds is unavailable, substituents like 3,3,5-trimethyl groups may enforce a distinct puckered geometry compared to ethyl or dimethyl analogs, altering molecular recognition.

Research Findings and Methodological Considerations

Crystallographic Analysis :

- SHELX software (e.g., SHELXL for refinement) is widely used to resolve the crystal structures of such compounds, enabling precise determination of bond lengths, angles, and ring puckering .

Substituent differences in analogs may modulate potency or selectivity.

Synthetic Challenges :

- The trifluoroethyl group in the analog from introduces synthetic complexity due to fluorine’s electronegativity and steric demands .

Activité Biologique

2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound belonging to the class of benzoxazepines. Its unique structural features contribute to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by a benzamide moiety linked to a benzoxazepine ring system. Its molecular formula is with a molecular weight of approximately 408.9 g/mol. The presence of multiple functional groups facilitates diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O4S |

| Molecular Weight | 408.9 g/mol |

| Structural Features | Benzamide + Benzoxazepine |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways or signal transduction.

- Receptor Binding : The compound may bind to specific receptors that influence cellular responses.

Biological Activity

Research indicates that 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide exhibits various biological activities, including:

Antimicrobial Properties

Preliminary studies suggest that derivatives of similar structural characteristics exhibit significant antimicrobial activity. For instance:

- Inhibition against Mycobacterium : Certain derivatives have shown enhanced efficacy against Mycobacterium avium subsp. paratuberculosis, outperforming established antibiotics like rifampicin.

- Broad-spectrum Activity : The structural similarities with other active compounds indicate potential broad-spectrum antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological properties of related compounds and their implications for therapeutic applications:

Study on Structural Analogues

A comparative study on naphthalene carboxamides demonstrated that certain ring-substituted analogues exhibited enhanced antibacterial activity. This suggests that modifications in the benzoxazepine structure could lead to improved bioactivity.

Mechanistic Insights

Research has focused on the compound's interaction with specific enzymes and receptors:

- Enzyme Inhibition Studies : Investigations reveal that the compound may inhibit key enzymes involved in critical cellular processes.

- Receptor Interaction : Binding assays indicate potential interactions with various receptors influencing cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide, and how can intermediates be characterized?

- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry, including sulfonamide coupling and benzoxazepine ring formation. Key intermediates (e.g., substituted benzoxazepinones) can be characterized via NMR (¹H/¹³C) to confirm regioselectivity and LC-MS to verify molecular weight. For example, analogous benzoxazepine derivatives were synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution, followed by sulfonamide conjugation . Purity should be assessed via HPLC (≥95% as per industry standards for research compounds) .

Q. What experimental parameters influence the solubility and stability of this compound under physiological conditions?

- Methodological Answer : Solubility can be optimized using co-solvents (e.g., DMSO for in vitro assays) or lipid-based formulations. Stability studies should include pH-dependent degradation assays (e.g., pH 1–10 buffers) and thermal analysis (TGA/DSC) to identify decomposition thresholds. Analogous sulfonamide derivatives exhibit pH-sensitive stability due to the sulfonamide group’s hydrolytic susceptibility .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular formula, while 2D NMR (COSY, HSQC, HMBC) resolves the benzoxazepine ring’s stereochemistry and substituent positions. For example, similar compounds were validated using HMBC correlations to assign quaternary carbons in fused heterocycles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological target interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model the sulfonamide’s electron density and predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger) against potential targets (e.g., kinases or GPCRs) requires a validated crystal structure or homology model. For benzoxazepine analogs, docking studies revealed hinge-region interactions in kinase binding pockets .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Contradictions in SAR often arise from assay variability or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) to validate hits. For example, benzoxazepine sulfonamides with conflicting potency in enzymatic vs. cell-based assays may require metabolite stability profiling or target engagement studies (e.g., CETSA) .

Q. How can process optimization improve yield in large-scale synthesis while maintaining enantiomeric purity?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Membrane-based separation (e.g., chiral stationary phases in HPLC) ensures enantiopurity, as seen in CRDC subclass RDF2050104 methodologies . Continuous flow reactors may enhance reproducibility and reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.